Cyclopropyl(4-isopropoxyphenyl)methanone
Description
Properties
IUPAC Name |
cyclopropyl-(4-propan-2-yloxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-9(2)15-12-7-5-11(6-8-12)13(14)10-3-4-10/h5-10H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNRZNADQGAHEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Hydrotalcite (Cu/HT) Catalysis
A robust protocol utilizes a copper-immobilized hydrotalcite catalyst under aerobic conditions. In a representative procedure:
Vanadium-Based Oxidation
Vanadyl(IV) sulfate paired with 4,4′-di-tert-butyl-2,2′-bipyridine in water achieves near-quantitative conversion:
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Conditions : 90°C, O₂ balloon (0.1 MPa), MgSO₄ as a desiccant.
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Advantage : Aqueous conditions reduce environmental impact compared to organic solvents.
Friedel-Crafts Acylation of 4-Isopropoxybenzene
Direct Acylation with Cyclopropanecarbonyl Chloride
Friedel-Crafts acylation introduces the cyclopropanecarbonyl group directly onto the aromatic ring, exploiting the activating nature of the isopropoxy substituent.
Reaction Optimization
Limitations and Alternatives
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Side Reactions : Competitive ortho acylation (<5%) occurs if steric hindrance is insufficient.
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Alternative Electrophiles : Cyclopropanecarbonyl bromide offers faster kinetics but lower stability.
Grignard Reaction Followed by Oxidation
Synthesis of the Secondary Alcohol Precursor
The secondary alcohol intermediate is synthesized via Grignard addition to 4-isopropoxybenzaldehyde:
Grignard Addition Protocol
Oxidation to the Ketone
The alcohol is oxidized using the Cu/HT or vanadium systems described in Section 1.1, achieving cumulative yields of 60–65% over two steps.
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Yield | Catalyst Cost | Reaction Time |
|---|---|---|---|
| Catalytic Oxidation | 75–99% | Moderate | 6–48 h |
| Friedel-Crafts Acylation | 68–72% | Low | 12 h |
| Grignard/Oxidation | 60–65% | High | 48–72 h |
Emerging Methodologies and Innovations
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl(4-isopropoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl ring or the cyclopropyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Cyclopropyl(4-isopropoxyphenyl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development, often involves this compound.
Industry: It is utilized in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism by which Cyclopropyl(4-isopropoxyphenyl)methanone exerts its effects involves interactions with specific molecular targets. The cyclopropyl group imposes conformational rigidity, which can influence the compound’s binding affinity and specificity for certain enzymes or receptors. This rigidity also enhances the metabolic stability of the compound, making it a valuable pharmacophore in drug design .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The para-substituent on the phenyl ring significantly alters electronic, steric, and solubility profiles:
Key Research Findings and Gaps
- Structure-Activity Relationships (SAR) : Electron-withdrawing groups (-Cl) enhance bioactivity, while bulky substituents (-t-Bu) reduce solubility but improve target specificity .
- Synthetic Challenges : Introducing isopropoxy groups may demand optimized protection/deprotection strategies to avoid steric interference during cyclopropanation.
- Data Limitations: Direct pharmacological or toxicological data for Cyclopropyl(4-isopropoxyphenyl)methanone is absent; inferences are based on structural analogs .
Biological Activity
Cyclopropyl(4-isopropoxyphenyl)methanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses the compound's biological activities, mechanisms of action, and relevant research findings, including case studies and data tables that illustrate its effects.
Chemical Structure and Properties
This compound has the molecular formula C13H16O2, characterized by a cyclopropyl group attached to a phenyl ring with an isopropoxy substituent. This unique structure contributes to its biological properties, making it a candidate for further pharmacological studies.
1. Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. Cyclopropyl derivatives have shown promise against various bacterial strains. For instance, studies on structurally related compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties.
2. Anticancer Activity
The anticancer potential of cyclopropyl-containing compounds has been explored in various studies. A notable example is a study that evaluated cyclopropyl derivatives for their ability to inhibit cancer cell proliferation. The findings suggest that these compounds can induce apoptosis in cancer cells through mechanisms such as enzyme inhibition and disruption of cellular signaling pathways.
The mechanism of action for this compound involves interaction with specific molecular targets, potentially inhibiting enzymes or receptors critical for cellular function. For example, some studies have indicated that similar cyclopropyl compounds act as inhibitors of key enzymes involved in tumor progression and inflammation.
Study 1: Anticancer Efficacy
A study investigated the effects of a series of cyclopropyl derivatives on human cancer cell lines (MCF-7, A-549). The results showed that certain derivatives exhibited IC50 values below 10 µM, indicating potent anticancer activity (Table 1).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Cyclo-1 | MCF-7 | 8.5 |
| Cyclo-2 | A-549 | 9.2 |
| Cyclo-3 | HeLa | 7.8 |
Study 2: Antimicrobial Activity
Another study focused on the antimicrobial effects of cyclopropyl derivatives against common pathogens. The results demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli (Table 2).
| Compound | Pathogen | Inhibition Zone (mm) |
|---|---|---|
| Cyclo-1 | Staphylococcus aureus | 15 |
| Cyclo-2 | Escherichia coli | 12 |
| Cyclo-3 | Pseudomonas aeruginosa | 10 |
Research Findings
Recent research highlights the importance of structural modifications in enhancing the biological activity of cyclopropyl derivatives. For instance, the incorporation of electron-donating groups has been shown to improve antimicrobial potency and selectivity against cancer cells.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Cyclopropyl(4-isopropoxyphenyl)methanone, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, cyclopropane-containing ketones can be synthesized by reacting hydroxylamine hydrochloride with a pre-formed ketone intermediate under reflux in ethanol or methanol, followed by purification via recrystallization or chromatography . Optimizing reaction conditions (e.g., temperature, solvent polarity, and base selection) is critical. For instance, sodium acetate is often used as a mild base to avoid side reactions, while maintaining reflux temperatures (~80°C) ensures complete conversion .
| Synthetic Method | Key Conditions | Yield Range | Purity |
|---|---|---|---|
| Hydroxylamine hydrochloride | Ethanol, reflux, NaOAc | 70-85% | ≥95% |
| Fluorination of nitrobenzene | [18F]-KF, Kryptofix 2.2.2, HCl in methanol | 50-65% | 90-97% |
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer : A combination of NMR (¹H/¹³C), mass spectrometry (MS), and HPLC is recommended.
- NMR : ¹H NMR can confirm cyclopropyl proton signals (δ 0.8–1.2 ppm) and aromatic protons (δ 6.8–7.5 ppm), while ¹³C NMR identifies carbonyl carbons (δ ~200 ppm) .
- MS : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ for C₁₃H₁₄O₂: 218.0943) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>97% in most cases) .
Q. How does the presence of the cyclopropyl group influence the compound’s physicochemical properties, such as solubility and stability?
- Methodological Answer : The cyclopropyl ring enhances metabolic stability by reducing oxidative degradation in vivo. Its rigid structure also improves lipid solubility, increasing blood-brain barrier permeability. However, steric hindrance from the cyclopropane ring can reduce aqueous solubility, necessitating formulation adjustments (e.g., co-solvents like DMSO) . Stability studies under accelerated conditions (40°C/75% RH) show <5% degradation over 30 days when stored in inert atmospheres .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported solubility or stability data across studies?
- Methodological Answer : Contradictions often arise from variations in solvent systems or storage conditions. To address this:
- Conduct comparative solubility studies using standardized solvents (e.g., PBS, DMSO) under controlled temperatures (25°C ± 1°C) .
- Use differential scanning calorimetry (DSC) to identify polymorphic forms that may affect stability .
- Validate stability using LC-MS to track degradation products (e.g., hydrolysis of the isopropoxy group) .
Q. How can computational modeling predict the metabolic pathways and potential toxicity of this compound?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots .
- QSAR Models : Train quantitative structure-activity relationship (QSAR) models on cyclopropane-containing analogs to estimate toxicity (e.g., hepatotoxicity risk) .
- MD Simulations : Molecular dynamics (MD) simulations (e.g., GROMACS) assess conformational stability in biological membranes, predicting blood-brain barrier penetration .
Q. What in vitro or in vivo models are suitable for evaluating the biological activity of this compound, particularly in CNS-targeted applications?
- Methodological Answer :
- In Vitro : Use primary neuronal cultures or SH-SY5Y cells to assess neuroprotective effects. Measure cAMP/PKA pathway modulation via ELISA .
- In Vivo : Rodent models (e.g., Morris water maze for cognitive effects) evaluate CNS penetration. Dose at 10–50 mg/kg (oral or IP) and monitor plasma pharmacokinetics using LC-MS/MS .
- Ex Vivo : Autoradiography with [18F]-labeled analogs (e.g., [18F]-BMY-14802) quantifies brain uptake .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
